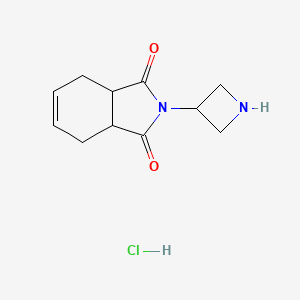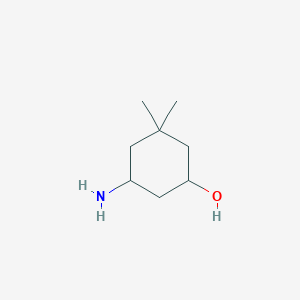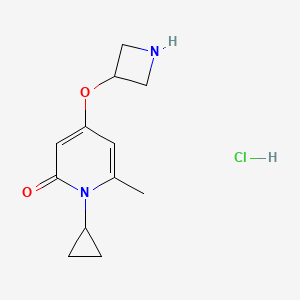
4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
The azetidinone derivatives, including the core structure similar to 4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride, have been extensively studied for their antibacterial properties. For instance, azetidinones synthesized through reactions involving 3-methyl-1H-pyrazol-5(4H)-one and other components have displayed promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, novel azetidin-2-ones containing the coumarin moiety were synthesized and evaluated for their antimicrobial activity, demonstrating effective antibacterial and antifungal properties (Patel, Patel, Kumari, & Patel, 2011).
Synthesis and Characterization
The synthesis and characterization of azetidinone derivatives have been a significant area of research, leading to the development of compounds with varied biological activities. A notable example includes the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the versatility of azetidinone compounds in chemical transformations (Mollet, D’hooghe, & de Kimpe, 2011).
Antimicrobial Screening
Azetidin-2-ones synthesized from various Schiff bases of coumarin showed significant antimicrobial activity, underscoring the potential of azetidinone derivatives as potent antimicrobial agents. These compounds were found to be more effective against bacterial and fungal species compared to standard drugs, highlighting their potential in developing new antimicrobial therapies (Patel, Patel, Shaikh, & Rajani, 2014).
Chemical Synthesis and Drug Design
The chemical synthesis and structural characterization of azetidinone derivatives form the basis for their application in drug design and development. Innovative synthetic methodologies have led to the discovery of azetidinone compounds with improved pharmacological profiles. For example, the synthesis of azetidinone intermediates for carbapenems and the study of fragmentation in allylamine precursor analogues provide insights into the structural requirements for biological activity and drug development processes (Selezneva, Valiullina, Khasanova, Gimalova, Biglova, & Miftakhov, 2018).
Propriétés
IUPAC Name |
4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-8-4-10(16-11-6-13-7-11)5-12(15)14(8)9-2-3-9;/h4-5,9,11,13H,2-3,6-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXXJIMJYCEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
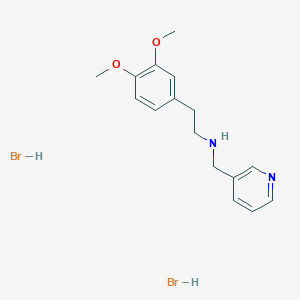
amine hydrobromide](/img/structure/B1379795.png)
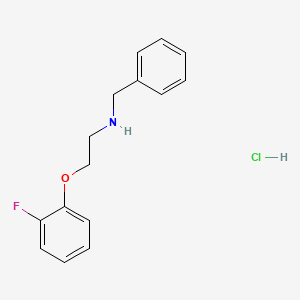
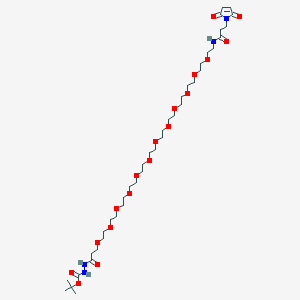
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
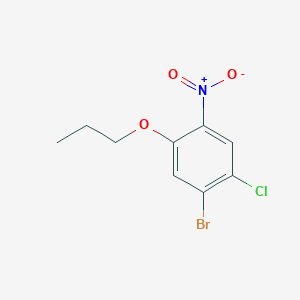

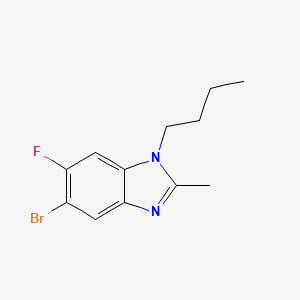
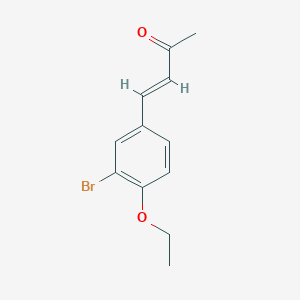
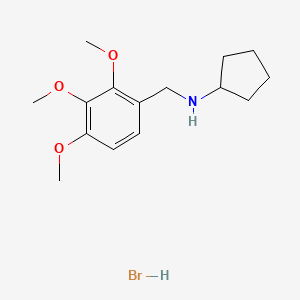
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
